4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol
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Overview
Description
4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol is a chemical compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
The synthesis of 4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-nitrofuran and phenol.
Reaction Conditions: The reaction is carried out under microwave irradiation in the presence of a palladium catalyst (Pd(PPh3)4) and potassium carbonate (K2CO3) as a base.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes, disrupting their normal function and leading to cell death.
Pathways Involved: It interferes with the synthesis of bacterial cell walls and proteins, making it effective against a range of bacterial strains.
Comparison with Similar Compounds
4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol can be compared with other furan derivatives:
Properties
CAS No. |
918429-24-0 |
---|---|
Molecular Formula |
C12H8BrNO4 |
Molecular Weight |
310.10 g/mol |
IUPAC Name |
4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]phenol |
InChI |
InChI=1S/C12H8BrNO4/c13-12(14(16)17)7-10-5-6-11(18-10)8-1-3-9(15)4-2-8/h1-7,15H |
InChI Key |
BFWUCHVQMOKPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C([N+](=O)[O-])Br)O |
Origin of Product |
United States |
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